Thymine

Übersicht

Beschreibung

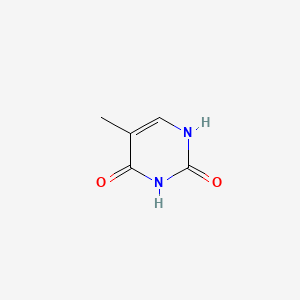

Thymine, also known as 5-methyluracil, is one of the four nucleotide bases in the nucleic acid of DNA, represented by the letters G–C–A–T. It is a pyrimidine nucleobase and pairs with adenine via two hydrogen bonds, thereby stabilizing the nucleic acid structures. This compound was first isolated in 1893 by Albrecht Kossel and Albert Neumann from calf thymus glands, which is how it got its name .

Wirkmechanismus

Target of Action

Thymine, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . The primary target of this compound is adenine, another nucleobase in DNA . This compound binds to adenine via two hydrogen bonds, thereby stabilizing the nucleic acid structures .

Mode of Action

This compound’s mode of action involves forming a base pair with adenine in the DNA structure . This pairing is crucial for the stability of the DNA double helix structure . This compound, combined with deoxyribose, creates the nucleoside deoxythymidine, which is synonymous with the term thymidine .

Biochemical Pathways

This compound is involved in the fundamental biochemical pathway of DNA replication. During this process, this compound pairs with adenine, contributing to the formation of the DNA double helix . This pairing is essential for the accurate replication of genetic information during cell division.

Result of Action

The pairing of this compound with adenine in DNA is crucial for the accurate transmission of genetic information during cell division . This ensures the proper functioning of biological processes dependent on DNA replication and gene expression.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, exposure to ultraviolet light can cause two adjacent this compound molecules to form this compound dimers, causing “kinks” in the DNA molecule that inhibit normal function .

Biochemische Analyse

Biochemical Properties

Thymine plays a crucial role in biochemical reactions, particularly in the formation of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound pairs with adenine via two hydrogen bonds, which helps stabilize the nucleic acid structures in DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. Abnormal changes to this compound or a deficiency of this compound in DNA may result in mutation or an irregularity in the immune system and may result in symptoms of mental retardation, cancer, ageing, cardiovascular disease, renal failure and other diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound pairs with adenine in DNA, and this pairing is facilitated by two hydrogen bonds .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, modifications to this compound, such as 5-formyl-2’-deoxyuridine (5fU), can alter DNA structures . This suggests that this compound and its modifications have potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, this compound can be generated from uracil by the action of ten-eleven translocation (TET) enzymes .

Vorbereitungsmethoden

Thymine can be synthesized through various methods. One environmentally benign approach involves the hydroformylation of methyl acrylate to produce methyl α-formylpropionate, which is then used to synthesize this compound . Another industrial method involves the condensation of methyl cyanoacetic acid with urea in the presence of acetic anhydride, followed by catalytic reduction using platinum or palladium . Other methods include the reaction of β-methylmalic acid with urea and the condensation of ethyl formate with ethyl propionate under sodium, followed by acid-catalyzed cyclization .

Analyse Chemischer Reaktionen

Thymine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydantoins over time after the death of an organism.

Substitution: This compound can be substituted by 5-fluorouracil in DNA synthesis, which inhibits DNA synthesis in actively dividing cells.

Formation of Dimers: In the presence of ultraviolet light, two adjacent this compound molecules can form this compound dimers, causing “kinks” in the DNA molecule that inhibit normal function.

Common reagents used in these reactions include ultraviolet light for dimer formation and oxidizing agents for oxidation reactions. Major products formed include hydantoins and this compound dimers.

Wissenschaftliche Forschungsanwendungen

Thymine has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Thymine is similar to other pyrimidine bases such as cytosine and uracil. it is unique in its presence in DNA, where it pairs with adenine, whereas uracil replaces this compound in RNA . Cytosine, another pyrimidine base, pairs with guanine in both DNA and RNA . This compound’s unique role in DNA and its ability to form dimers under ultraviolet light exposure distinguish it from other similar compounds.

Similar Compounds

Cytosine: Pairs with guanine in DNA and RNA.

Uracil: Replaces this compound in RNA and pairs with adenine.

5-Fluorouracil: A this compound analog used in cancer treatment.

This compound’s unique properties and applications make it a compound of significant interest in various scientific fields.

Biologische Aktivität

Antibiotic Potentiation

Recent studies have revealed an unexpected role for thymine in enhancing antibiotic efficacy against Gram-negative pathogens. This discovery presents a promising strategy to combat antibiotic resistance.

This compound potentiates the activity of bactericidal antibiotics through the following mechanisms:

- Upregulation of bacterial metabolism

- Increased TCA cycle activity

- Enhanced respiration

- Promotion of ATP and ROS production

These effects convert metabolically inactive bacteria to active ones, restoring their susceptibility to antibiotic killing .

Experimental Findings

A comprehensive study demonstrated this compound's ability to sensitize various Gram-negative pathogens to antibiotic killing:

| Antibiotic | Bacteria | Effect of this compound |

|---|---|---|

| Ciprofloxacin | E. coli ATCC 25922 | Improved killing in both exponential and stationary phases |

| Ampicillin | Multiple Gram-negative species | Enhanced bactericidal activity |

| Kanamycin | Multiple Gram-negative species | Enhanced bactericidal activity |

The potentiation effect was observed across different growth phases and bacterial species, indicating a universal strategy against Gram-negative pathogens .

Metabolic Changes

This compound treatment led to significant alterations in bacterial metabolism:

- Decreased NAD+/NADH ratio, indicating accelerated TCA cycle

- Enhanced bacterial respiration

- Increased intracellular ATP levels

- Elevated ROS production

These metabolic changes were accompanied by upregulation of genes associated with the TCA cycle, electron transport chain, and ATP synthesis .

DNA Repair and Maintenance

This compound plays a critical role in DNA structure and repair mechanisms.

This compound DNA Glycosylase (TDG)

TDG is a base excision repair enzyme that acts on this compound and its derivatives:

- Excises this compound from G·T mispairs, protecting against C→T transition mutations

- Participates in active DNA demethylation by removing oxidized 5-methylcytosine derivatives

TDG's activity is essential for embryonic development, as evidenced by the embryonic lethality observed in TDG-depleted mice .

Sumoylation Effects on TDG

Recent research has uncovered the impact of sumoylation on TDG activity:

- Reduces glycosylase activity, particularly for G·T mispairs

- Impairs productive binding to DNA substrates

These findings suggest a regulatory mechanism for TDG activity in vivo .

Metabolic Pathways

This compound participates in various metabolic pathways within human cells:

- Biosynthesis of deoxythymidine from this compound and deoxyribose 1-phosphate

- Phosphorylation to form dTMP, dTDP, and dTTP

- Incorporation into DNA via DNA polymerases

In RNA, this compound is typically replaced by uracil, highlighting its specific role in DNA structure and function .

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thymine?

A1: this compound's molecular formula is C5H6N2O2, and its molecular weight is 126.11 g/mol.

Q2: How can the presence of this compound be detected in DNA?

A2: this compound, along with other DNA bases, can be detected and quantified using techniques like capillary gas chromatography with electron capture detection [] or high-performance liquid chromatography with a UV detector []. These methods are often employed to analyze the formation and repair of DNA damage products, such as this compound dimers.

Q3: How does ultraviolet (UV) radiation affect this compound in DNA?

A3: UV radiation can induce the formation of this compound dimers, primarily cyclobutane pyrimidine dimers (TT-CPDs), where two adjacent thymines on the same DNA strand form a covalent bond. [, , ] This type of DNA damage can disrupt DNA replication and transcription, potentially leading to mutations.

Q4: Does the DNA sequence context influence the formation of this compound dimers?

A4: Yes, the rate of TT-CPD formation is influenced by the flanking bases surrounding the this compound-thymine step. Studies have shown that flanking purine bases reduce the formation rate, while flanking cytosine bases enhance it. [] This sequence dependence highlights the role of neighboring base interactions in modulating DNA photochemistry.

Q5: What is “thymineless death” and how does it relate to this compound?

A5: "Thymineless death" refers to the phenomenon where cells lacking the ability to synthesize this compound, such as certain mutants of Escherichia coli and Bacillus subtilis, undergo cell death when deprived of this compound. This occurs due to an imbalance in DNA precursor synthesis and can lead to DNA damage and replication fork stalling. [, , ]

Q6: How do cells repair this compound dimers induced by UV radiation?

A6: Cells have evolved multiple repair mechanisms to cope with UV-induced damage like this compound dimers. These include:

- Photoreactivation: This process utilizes photolyase enzymes to directly reverse the dimerization using visible light energy. [, ]

- Nucleotide excision repair (NER): NER involves a complex pathway where damaged DNA segments, including those containing this compound dimers, are recognized and excised. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. [, ]

- Base excision repair (BER): This pathway involves the removal of damaged bases, including this compound glycol, by DNA glycosylases, followed by the replacement of the excised base. []

Q7: How does the repair of this compound dimers influence mutation rates?

A8: The accuracy of DNA repair mechanisms plays a crucial role in determining mutation rates. While photoreactivation is considered highly accurate, errors during NER and other repair processes can lead to mutations. []

Q8: What is the role of dihydrothis compound dehydrogenase?

A9: Dihydrothis compound dehydrogenase is an enzyme involved in pyrimidine catabolism. It catalyzes the oxidation of dihydrothis compound to this compound. Deficiency in this enzyme can lead to elevated levels of uracil and this compound in the body. []

Q9: How can this compound-requiring mutants be used in research?

A10: this compound-requiring bacterial mutants, like those of Bacillus subtilis, serve as valuable tools for studying DNA synthesis and repair. Researchers can control DNA synthesis by manipulating the availability of this compound in the growth medium. These mutants are also useful for preparing radioactively labeled or density-labeled DNA for transformation experiments. []

Q10: How is computational chemistry used to study this compound and its interactions?

A11: Computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, provide valuable insights into the electronic structure, interactions, and dynamics of this compound. [, , , ] These studies help understand this compound's role in DNA structure, stability, and recognition processes, including base pairing and stacking interactions.

Q11: How do this compound dimers affect the stability of DNA duplexes?

A12: The introduction of a cis-syn this compound dimer into a DNA duplex generally leads to localized destabilization, as evidenced by decreased melting temperatures and altered base pair opening dynamics. [] This destabilization is crucial for the recognition and repair of these lesions by cellular repair machinery.

Q12: Can this compound and its derivatives be used in material science?

A13: Research on incorporating this compound and related molecules into synthetic polymers is emerging. For example, an amphiphilic polymer containing this compound and aza-crown ethers has been synthesized, demonstrating self-assembly into nanospheres in aqueous solutions. This opens up possibilities for developing novel materials with potential applications in nanotechnology and biomedicine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.